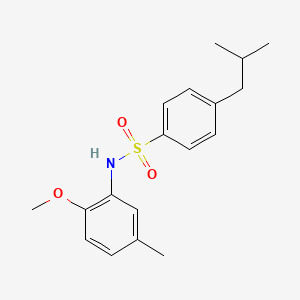
N'-(3-methylbenzoyl)-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbenzoyl)-2-furohydrazide, also known as MBFH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of furohydrazide and has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N'-(3-methylbenzoyl)-2-furohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(3-methylbenzoyl)-2-furohydrazide has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. N'-(3-methylbenzoyl)-2-furohydrazide has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N'-(3-methylbenzoyl)-2-furohydrazide has been shown to have various biochemical and physiological effects, including enzyme inhibition, induction of apoptosis, and neuroprotection. In enzyme inhibition studies, N'-(3-methylbenzoyl)-2-furohydrazide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In cancer studies, N'-(3-methylbenzoyl)-2-furohydrazide has been shown to induce apoptosis in cancer cells. In neuroprotection studies, N'-(3-methylbenzoyl)-2-furohydrazide has been shown to protect against oxidative stress and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-methylbenzoyl)-2-furohydrazide has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, there are also some limitations to its use in lab experiments. For example, N'-(3-methylbenzoyl)-2-furohydrazide has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, N'-(3-methylbenzoyl)-2-furohydrazide has not been extensively studied in vivo, which limits its potential applications for animal studies.
Direcciones Futuras
There are several future directions for research on N'-(3-methylbenzoyl)-2-furohydrazide. One potential area of research is the development of N'-(3-methylbenzoyl)-2-furohydrazide derivatives with improved solubility and bioavailability. Another area of research is the study of N'-(3-methylbenzoyl)-2-furohydrazide in animal models to better understand its in vivo effects. Additionally, N'-(3-methylbenzoyl)-2-furohydrazide could be studied for its potential applications in other areas, such as neurodegenerative diseases and inflammation. Overall, N'-(3-methylbenzoyl)-2-furohydrazide has shown promising potential for scientific research applications, and further studies could lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of N'-(3-methylbenzoyl)-2-furohydrazide involves the reaction of 3-methylbenzoyl chloride with 2-furohydrazide in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure N'-(3-methylbenzoyl)-2-furohydrazide. This synthesis method has been optimized to yield high purity and yield of N'-(3-methylbenzoyl)-2-furohydrazide.
Aplicaciones Científicas De Investigación
N'-(3-methylbenzoyl)-2-furohydrazide has been used in various scientific research applications, including the study of enzyme inhibition, cancer treatment, and neuroprotection. In enzyme inhibition studies, N'-(3-methylbenzoyl)-2-furohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in Alzheimer's disease. In cancer treatment, N'-(3-methylbenzoyl)-2-furohydrazide has been studied for its potential to induce apoptosis in cancer cells. In neuroprotection studies, N'-(3-methylbenzoyl)-2-furohydrazide has been shown to protect against oxidative stress and neuroinflammation.
Propiedades
IUPAC Name |
N'-(3-methylbenzoyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-4-2-5-10(8-9)12(16)14-15-13(17)11-6-3-7-18-11/h2-8H,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPUSJXPUBMUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3,5-dichloro-4-methylbenzoyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5685000.png)
![(4aR*,7aS*)-1-ethyl-4-{3-[(4-fluorobenzyl)thio]propanoyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5685006.png)
![1-(4-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5685010.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5685022.png)
![(1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5685027.png)
![3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5685037.png)
![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685050.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5685058.png)
![8-(azepan-1-ylacetyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5685069.png)
![4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5685083.png)
![[(2-hydroxyphenoxy)methyl]phenylphosphinic acid](/img/structure/B5685084.png)
![N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5685092.png)
